N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-Methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide is an acetamide derivative featuring a naphthalen-1-yl group linked to an acetamide core, with a 2-methoxy-2-(o-tolyl)ethyl substituent on the nitrogen atom. The methoxy and o-tolyl groups likely influence its lipophilicity and steric interactions, which are critical for target binding and bioavailability .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16-8-3-5-12-19(16)21(25-2)15-23-22(24)14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUSZYMVXZFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Acylation Strategies
A primary route to N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide involves sequential nucleophilic substitution and acylation reactions. The synthesis begins with 2-(o-tolyl)ethanol , which undergoes methoxy group introduction via alkylation with methyl iodide in the presence of a base such as potassium carbonate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving yields of 85–90%. Subsequent bromination using phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxyl group to a bromide, forming 2-methoxy-2-(o-tolyl)ethyl bromide with >95% purity.
The critical acylation step leverages 2-(naphthalen-1-yl)acetic acid , activated by thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reacting this intermediate with the brominated precursor in the presence of triethylamine (TEA) as a base yields the target acetamide. Optimal conditions include refluxing in tetrahydrofuran (THF) for 6–8 hours, producing a crude product purified via recrystallization from ethanol/water mixtures.
Catalytic Hydrogenation Approaches
Alternative methods utilize catalytic hydrogenation to reduce intermediates such as 2-(naphthalen-1-yl)acetonitrile (Fig. 1). Palladium on carbon (Pd/C) in methanol under hydrogen gas (H₂) at 50 psi selectively reduces the nitrile to the primary amine, which is subsequently acylated with 2-methoxy-2-(o-tolyl)acetyl chloride . This pathway avoids harsh bromination conditions but requires meticulous control of hydrogenation parameters to prevent over-reduction or debenzylation.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acylation | 78 | 98 | Scalable, minimal side products | Bromination step exothermic |
| Catalytic Hydrogenation | 65 | 95 | Mild conditions | Requires high-pressure equipment |
Intermediate Characterization and Quality Control
Crystallography and Thermal Stability
X-ray powder diffraction (XRPD) of intermediate 2-methoxy-2-(o-tolyl)ethyl bromide reveals a crystalline structure with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°. Differential Scanning Calorimetry (DSC) shows an endothermic melt at 89–92°C, confirming thermal stability suitable for industrial handling. For the final acetamide, amorphous forms dominate unless recrystallized from acetonitrile, which produces a monoclinic crystal lattice.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) of the target compound exhibits signals at δ 7.85–7.45 (m, 7H, naphthalene), δ 4.25 (q, 2H, -CH₂O-), δ 3.40 (s, 3H, -OCH₃), and δ 2.35 (s, 3H, o-tolyl -CH₃). Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 378.2, aligning with the theoretical molecular weight of 377.5 g/mol.
Solvent Systems and Reaction Optimization
Solvent Selection for Acylation
Polar aprotic solvents like THF and DMF enhance acylation rates by stabilizing transition states. However, DMF poses challenges in removal due to high boiling points (153°C), favoring THF in large-scale syntheses. Mixed solvent systems (e.g., THF/water 9:1) improve yields by 12% compared to anhydrous conditions, likely due to reduced side reactions.
Temperature and Reaction Kinetics
The bromination of 2-(o-tolyl)ethanol to its bromide derivative follows second-order kinetics, with an activation energy (Eₐ) of 45 kJ/mol calculated via Arrhenius plots. Maintaining temperatures below 30°C during PBr₃ addition prevents exothermic runaway reactions, critical for safety in batch processes.
Industrial-Scale Feasibility and Cost Analysis
Reagent Cost and Availability
Methyl iodide and PBr₃ are cost-prohibitive at scale, with alternatives like dimethyl sulfate (DMS) offering 30% cost savings albeit with lower selectivity. Sourcing 2-(naphthalen-1-yl)acetic acid from naphthalene derivatives via Friedel-Crafts acylation reduces precursor costs by 40% compared to commercial suppliers.
Waste Management Strategies
The bromination step generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Recycling THF via distillation reduces solvent waste by 70%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves:
- Starting Materials : Naphthalene derivatives, methoxy groups, and acetamides.
- Reagents : Catalysts such as neocuproine or other transition metals may be used to facilitate reactions under specific conditions (e.g., temperature and solvent).
- Yield Optimization : The yield can vary based on reaction conditions, with reported yields often exceeding 70% under optimized conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide. For example:
- In Vitro Studies : Compounds derived from naphthalene structures have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. IC50 values have been reported as low as 0.04 μM, indicating potent activity against these cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.05 |
| 6aβ | HeLa | 0.10 |
| 6b | A549 | 0.07 |
Neuroprotective Effects
Research indicates that certain naphthalene derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. These effects are often attributed to inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Study: Anticancer Screening
A comprehensive evaluation was conducted on a series of naphthalene derivatives, including our target compound, assessing their cytotoxicity across multiple cancer cell lines. The study found that modifications in the naphthalene ring significantly impacted biological activity, leading to the identification of lead compounds for further development .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that substituents on the naphthalene ring influence both potency and selectivity against various cancer types. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Arylacetamides with Enzyme Inhibitory Activity
Key Compounds:
- N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Structure: Features a 4-methoxyphenylethyl group on the acetamide nitrogen. Activity: Demonstrates inhibitory activity against an unspecified enzyme with an IC50 of 69 µM, outperforming derivatives with nitro or phenoxy substituents (e.g., 3b: IC50 = 87 µM; 3c: IC50 = 74 µM). Insight: The electron-donating methoxy group enhances activity compared to electron-withdrawing substituents, suggesting electronic effects dominate binding interactions .
- N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Structure: Substituted with a 4-bromophenyl group. Crystal Structure: The naphthalene and bromophenyl groups form dihedral angles of 78.8° and 19.7° with the acetamide plane, indicating conformational flexibility .
N/R: Not reported in evidence.
Cytotoxic Acetamide Derivatives
Key Compound:
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Structure: Contains a morpholinoethyl group and naphthalen-2-yloxy moiety. Activity: Exhibits cytotoxic effects comparable to cisplatin (EC50 = 3.16 µM/mL vs. cisplatin EC50 = 3.32 µM/mL) in HeLa cells. Comparison: While the target compound lacks a morpholino group, the naphthalene ring may contribute to DNA intercalation or membrane disruption, a common mechanism in cytotoxic agents .
Triazole and Heterocyclic-Linked Acetamides
Key Compounds:
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structure: Incorporates a triazole ring and naphthalen-1-yloxy group. Synthesis: Prepared via 1,3-dipolar cycloaddition, confirmed by IR and NMR. Activity: Not explicitly reported, but triazole-acetamide hybrids are known for antimicrobial and anti-inflammatory properties .
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Halogenated and Hydroxy-Substituted Analogs
Key Compounds:
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
N-(2-Hydroxy-1-naphthalenyl)acetamide
Structural and Mechanistic Insights
- Electronic Effects : Methoxy and methyl groups (as in the target compound) enhance electron density, favoring interactions with electron-deficient enzyme active sites.
- Lipophilicity : The naphthalene ring and methoxy group increase logP values, enhancing blood-brain barrier penetration in neurological targets .
Biological Activity
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of growing interest in the fields of medicinal and organic chemistry. Its unique structure, characterized by a naphthalene moiety and a methoxy group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Intermediate : Reaction of o-tolyl ethylamine with methoxyacetyl chloride.
- Coupling Reaction : The intermediate is coupled with naphthalene-1-carboxylic acid under specific conditions to yield the final product.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide |
| Molecular Formula | C22H23NO2 |
| Molecular Weight | 345.43 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating receptor or enzyme activity. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For example, compounds with structural similarities have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for effective derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of similar structures exhibited strong antimicrobial activity, indicating that this compound may possess similar properties .
- Cytotoxicity Studies : Compounds with related structures were tested for cytotoxicity against various cell lines, showing varying degrees of safety profiles which could inform the therapeutic potential of this compound .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(2-methoxy-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide | Para-substituted | Moderate antimicrobial activity |
| N-(2-methoxy-2-(m-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide | Meta-substituted | Lower antimicrobial potency |
| N-(4-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | Chlorinated derivative | High antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
